
1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole, also known as Cmpd 1, is a compound that has gained interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives, which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole 1 is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines. Additionally, 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole 1 has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory activity, 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole 1 has been found to exhibit other biochemical and physiological effects. Studies have shown that it has antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases. Additionally, 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole 1 has been found to exhibit antitumor activity in certain cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole 1 in lab experiments is its relatively simple synthesis method. Additionally, it has been found to exhibit potent biological activity at low concentrations, which may make it a cost-effective option for researchers. However, one limitation of using 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole 1 is its relatively low solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole 1. One area of interest is its potential use as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole 1 and its potential applications in other areas such as cancer therapy and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole 1 has been described in several research articles. One of the most common methods involves the reaction of 5-chloro-2-methoxybenzoyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole 1.
Applications De Recherche Scientifique
1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole 1 has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its use as an anti-inflammatory agent. Studies have shown that 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole 1 exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(3,5-dimethylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-8-6-9(2)16(15-8)13(17)11-7-10(14)4-5-12(11)18-3/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZWOUXDDKBQBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(C=CC(=C2)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-chloro-2-methoxyphenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-oxo-2-phenyl-5-(1-pyrrolidinyl)-2,3-dihydro-4-pyridazinyl]acetamide](/img/structure/B5692229.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-N'-phenylurea](/img/structure/B5692241.png)
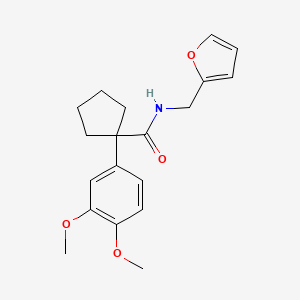
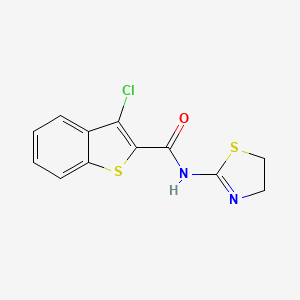
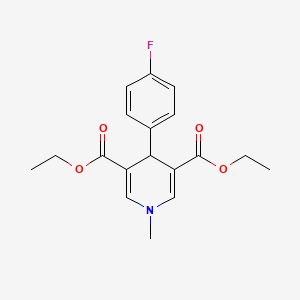
![{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5692275.png)
![3-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5692276.png)


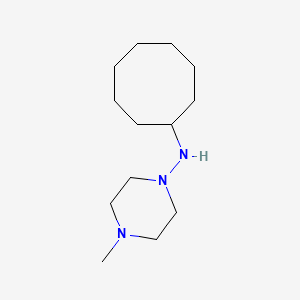

![6-(4-chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5692323.png)
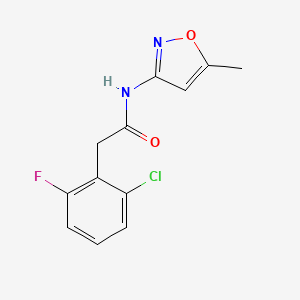
![N-(6-oxo-6,9,10,11,12,13-hexahydrochromeno[4,3-d]cyclohepta[b]pyridin-7-yl)acetamide](/img/structure/B5692329.png)